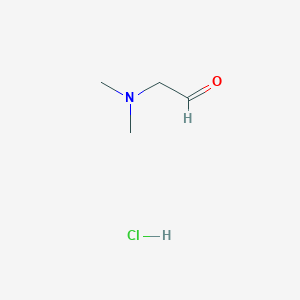

2-(Dimethylamino)acetaldehyde hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(dimethylamino)acetaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-5(2)3-4-6;/h4H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFMJROCMFQILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552337 | |

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125969-54-2 | |

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-(Dimethylamino)acetaldehyde Hydrochloride (CAS Number: 125969-54-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Dimethylamino)acetaldehyde hydrochloride, a key chemical intermediate in synthetic organic chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for a primary application, and explores the biological relevance of the compounds synthesized from it.

Core Chemical and Physical Data

This compound is a solid organic compound. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 125969-54-2 | PubChem[2] |

| Molecular Formula | C4H10ClNO | PubChem[2] |

| Molecular Weight | 123.58 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Solubility | ≥25.1 mg/mL in H2O | APExBIO |

| Storage Temperature | 4°C, sealed storage, away from moisture | Sigma-Aldrich |

| InChI Key | VUFMJROCMFQILX-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CN(C)CC=O.Cl | PubChem[2] |

Synthesis of Muscarine Analogues: An Experimental Protocol

A primary application of this compound is in the synthesis of muscarine analogues.[1][3][4] Muscarine and its analogues are of significant interest in neuroscience research due to their interaction with muscarinic acetylcholine receptors. The following is a representative experimental protocol for such a synthesis, based on established chemical principles.

Objective: To synthesize a muscarine analogue via a multi-step reaction sequence starting from this compound.

Materials:

-

This compound

-

Appropriate Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography apparatus with silica gel

Methodology:

-

Preparation of the Free Base: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in a minimal amount of a suitable solvent. Neutralize the hydrochloride salt by the careful addition of a base (e.g., a cooled solution of sodium bicarbonate) until the pH is neutral to slightly basic. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free base, 2-(Dimethylamino)acetaldehyde.

-

Grignard Reaction: In a separate, flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and condenser under a nitrogen atmosphere, place the chosen Grignard reagent in anhydrous diethyl ether. Cool the flask in an ice bath. Dissolve the freshly prepared 2-(Dimethylamino)acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC. Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Experimental Workflow Diagram:

Biological Context: Muscarinic Acetylcholine Receptor Signaling

Muscarine analogues synthesized from this compound are valuable tools for studying the cholinergic system, specifically the muscarinic acetylcholine receptors (mAChRs).[5] These G protein-coupled receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems.[5] There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and initiate distinct downstream signaling cascades.[5]

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[6] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6]

Conversely, the M2 and M4 receptors are coupled to Gi/o proteins.[6] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Muscarinic Acetylcholine Receptor Signaling Pathway Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C4H10ClNO | CID 13908802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-(Dimethylamino)acetaldehyde | CAS#:52334-92-6 | Chemsrc [chemsrc.com]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Dimethylamino)acetaldehyde Hydrochloride for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(Dimethylamino)acetaldehyde hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a reactive aldehyde primarily utilized as a precursor in the synthesis of various organic molecules, most notably muscarine analogs.[1][2][3][4] Its hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base. The key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C4H10ClNO | |

| Molecular Weight | 123.58 g/mol | |

| CAS Number | 125969-54-2 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (≥25.1 mg/mL); Insoluble in DMSO and Ethanol | [5] |

| Storage Conditions | 4°C, sealed storage, away from moisture. For solutions: -80°C (6 months), -20°C (1 month) | [1] |

| Purity (Typical) | ≥97% (HPLC) | [6] |

Synthesis and Purification

Purification of the final product is typically achieved through recrystallization. The purity is commonly assessed by High-Performance Liquid Chromatography (HPLC), and the identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers report purities of up to 99.71% and provide 1H NMR spectra consistent with the expected structure.

Key Applications in Research and Drug Development

The primary application of this compound is in the synthesis of muscarine analogs.[1][2][3][4] Muscarine and its analogs are important pharmacological tools for studying the muscarinic acetylcholine receptors, which are implicated in various physiological processes and are targets for drug development in areas such as Alzheimer's disease and schizophrenia.

Experimental Protocol: Synthesis of a Muscarine Analog

The following is a representative, generalized experimental protocol for the synthesis of a muscarine analog, based on reaction types commonly employed in medicinal chemistry, starting from this compound. This protocol is illustrative and based on the established reactivity of this class of compounds.

Step 1: Liberation of the Free Aldehyde

-

Dissolve this compound in a suitable solvent (e.g., diethyl ether).

-

Neutralize the hydrochloride salt by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to generate the free aldehyde in the organic phase.

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield 2-(dimethylamino)acetaldehyde as an oil. Due to the potential instability of the free aldehyde, it is often used immediately in the next step.

Step 2: Wittig Reaction for Chain Elongation

The Wittig reaction is a widely used method for forming carbon-carbon double bonds from aldehydes.[7]

-

Prepare the ylide by treating a suitable phosphonium salt (e.g., ethyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the ylide solution to a low temperature (e.g., -78 °C).

-

Add the freshly prepared 2-(dimethylamino)acetaldehyde (from Step 1) dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography.

Step 3: Subsequent Transformations (e.g., Hydroboration-Oxidation and Cyclization)

-

The alkene from Step 2 can undergo various transformations to form the tetrahydrofuran ring characteristic of muscarine. For instance, a hydroboration-oxidation reaction can be used to introduce a hydroxyl group with anti-Markovnikov regioselectivity.

-

Subsequent intramolecular cyclization, potentially acid-catalyzed, would then form the furan ring system.

-

Further functional group manipulations, if necessary, would lead to the final muscarine analog.

Step 4: Final Salt Formation

-

If a specific salt of the final muscarine analog is desired, it can be prepared by treating a solution of the purified free base with the corresponding acid (e.g., hydrochloric acid for the hydrochloride salt).

-

The resulting salt can then be isolated by filtration or by evaporation of the solvent.

Visualized Experimental Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a muscarine analog from this compound.

Caption: Generalized workflow for muscarine analog synthesis.

Safety and Handling

This compound is classified as harmful. The following safety precautions should be observed:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block, particularly in the synthesis of pharmacologically active muscarine analogs. Its chemical properties, particularly the reactivity of the aldehyde group, allow for a range of synthetic transformations. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the field of drug discovery and development. Further investigation into specific, detailed synthetic protocols from the primary literature is recommended for laboratory application.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. 2-(Dimethylamino)acetaldehyde (hydrochloride) | 125969-54-2 [sigmaaldrich.com]

- 7. This compound|Cas# 125969-54-2 [glpbio.cn]

Navigating the Safety Profile of 2-(Dimethylamino)acetaldehyde Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and biological relevance of 2-(Dimethylamino)acetaldehyde hydrochloride. Given the limited direct toxicological data on this specific compound, this guide incorporates data from the closely related and well-studied compound, acetaldehyde, to provide a robust framework for risk assessment and safe laboratory practices. This approach is essential for professionals engaged in drug discovery and development, particularly in the synthesis of muscarine analogues where this compound serves as a key precursor.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | [1][2][3] |

| Molecular Weight | 123.58 g/mol | [2] |

| CAS Number | 125969-54-2 | [2] |

| Appearance | Solid | [4] |

| Solubility | Soluble in PBS (50 mg/mL), H₂O (≥25.1 mg/mL); Insoluble in DMSO and EtOH.[3][5] | |

| Storage Conditions | Store at 4°C, sealed and away from moisture. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[4][5] |

Toxicological Profile and Hazard Identification

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

Pictograms:

Summary of Acetaldehyde Toxicity:

| Endpoint | Observation | Species |

| Acute Oral Toxicity (LD50) | 661 mg/kg | Rat[7] |

| Acute Dermal Toxicity (LD50) | 3540 mg/kg | Rabbit[7] |

| Acute Inhalation Toxicity (LC50) | 13,300 ppm (4 hours) | Rat[6] |

| Carcinogenicity | Classified as Group 2B (Possibly carcinogenic to humans) by IARC.[7] Causes nasal tumors in rats upon inhalation.[9] | Human, Rat |

| Genotoxicity | Positive in in vitro and in vivo genotoxicity assays, including gene mutations, chromosomal aberrations, and sister chromatid exchanges.[4] | |

| Respiratory Effects | Irritation of the respiratory tract, inflammation, and injury upon acute and subchronic exposure.[10] | Human, Animal Models |

| Neurotoxicity | Induces neurotoxicity in vitro via oxidative stress and calcium imbalance, leading to endoplasmic reticulum stress and apoptosis.[11] | In vitro (neuronal cells) |

| Reproductive/Developmental Toxicity | Can cross the placenta and has shown embryotoxicity and fetal malformations in rats at high doses.[10] | Rat |

Researchers should handle this compound with the assumption that it may exhibit a similar toxicological profile to acetaldehyde, necessitating stringent safety protocols to minimize exposure.

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to its potential hazards, handling of this compound requires a well-ventilated area, preferably a chemical fume hood.[12]

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Preparation of a Stock Solution for In Vivo Studies

This protocol is adapted from commercially available product data sheets.[5]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS)

-

Sterile conical tubes

-

Vortex mixer

-

Ultrasonic bath

-

0.22 µm sterile syringe filter

Procedure:

-

Weigh the desired amount of this compound in a sterile conical tube.

-

Add the calculated volume of PBS to achieve a concentration of up to 50 mg/mL.

-

Vortex the solution to facilitate dissolution.

-

If precipitation occurs, sonicate the solution in an ultrasonic bath until it becomes clear.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

It is recommended to prepare fresh solutions for immediate use.[5]

Conceptual Workflow for the Synthesis of Muscarine Analogues

This workflow is based on the cited use of this compound as a precursor for muscarine analogues.[1][5][13] The specific reaction conditions would need to be optimized based on the desired final product.

Caption: Conceptual synthesis of muscarine analogues.

Analytical Method for Purity Assessment by HPLC

This protocol is a generalized method adapted from established procedures for aldehyde analysis using HPLC with UV detection after derivatization.[14][15][16]

Principle: The aldehyde functional group is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be readily detected by UV-Vis spectrophotometry.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

HPLC system with UV detector

-

C18 reverse-phase column

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound in acetonitrile.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile.

-

Derivatization: a. To an aliquot of each standard and sample solution, add an excess of the DNPH derivatizing reagent. b. Allow the reaction to proceed at room temperature for a specified time (e.g., 40 minutes) to ensure complete derivatization.[14]

-

HPLC Analysis: a. Inject the derivatized standards and samples into the HPLC system. b. Mobile Phase: A gradient of acetonitrile and water is typically used. c. Column: C18 reverse-phase column. d. Detection: UV detector set to a wavelength appropriate for the DNPH derivative (e.g., 360 nm). e. Quantification: Create a calibration curve from the peak areas of the standards and determine the purity of the sample.

Caption: HPLC purity analysis workflow.

Biological Context and Signaling Pathways

This compound is primarily of interest as a precursor for the synthesis of muscarine analogues.[1][5][13] Muscarine and its analogues are agonists of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.[17] Understanding the signaling pathways activated by these receptors is crucial for drug development professionals targeting this system.

There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and initiate distinct downstream signaling cascades.[13]

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[13][17] This can lead to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This pathway is commonly associated with the inhibition of neuronal activity and the slowing of the heart rate.

The following diagram illustrates the primary signaling pathways associated with muscarinic acetylcholine receptors.

Caption: Muscarinic acetylcholine receptor signaling.

Conclusion

While this compound is a valuable precursor in medicinal chemistry, its safety profile warrants careful consideration. In the absence of direct toxicological data, a conservative approach, treating it with the same precautions as its analogue acetaldehyde, is prudent. This includes the use of appropriate personal protective equipment, handling in a controlled environment, and adherence to established protocols for solution preparation and waste disposal. For researchers in drug development, a thorough understanding of its chemical properties, potential hazards, and the biological pathways of its derivatives is paramount for both laboratory safety and the successful advancement of scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 3. Acetaldehyde as a Food Flavoring Substance: Aspects of Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cerij.or.jp [cerij.or.jp]

- 5. researchgate.net [researchgate.net]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. apexbt.com [apexbt.com]

- 8. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhalation toxicity of acetaldehyde in rats. II. Carcinogenicity study: interim results after 15 months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 11. Acetaldehyde Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relationship between acetaldehyde levels and cell survival in ethanol-metabolizing hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdc.gov [cdc.gov]

- 16. accustandard.com [accustandard.com]

- 17. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 2-(Dimethylamino)acetaldehyde Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Dimethylamino)acetaldehyde hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on available information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, pharmaceutical development, and other scientific applications.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules, including muscarine analogues.[1][2] Its hydrochloride salt form generally enhances water solubility and stability compared to the free base.[3] Understanding the solubility of this compound in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H10ClNO | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | 4°C, sealed storage, away from moisture | [1] |

Qualitative Solubility Profile

Based on available data sheets and general principles of solubility for amine hydrochlorides, a qualitative solubility profile can be summarized. As a salt, this compound is expected to be more soluble in polar protic solvents and less soluble in nonpolar or aprotic organic solvents.

| Solvent | Solubility | Reference/Rationale |

| Water | Soluble (62.5 mg/mL) | [1][2] |

| Phosphate Buffered Saline (PBS) | Soluble (50 mg/mL) | [1] |

| Dimethyl Sulfoxide (DMSO) | Insoluble | [4] |

| Ethanol (EtOH) | Insoluble | [4] |

| Methanol | Likely sparingly soluble to soluble | Based on polarity |

| Isopropanol | Likely sparingly soluble | Based on polarity |

| Acetone | Likely insoluble to sparingly soluble | Based on polarity |

| Acetonitrile | Likely insoluble to sparingly soluble | Based on polarity |

| Tetrahydrofuran (THF) | Likely insoluble | Based on polarity |

| Dichloromethane (DCM) | Likely insoluble | Based on polarity |

| Chloroform | Likely insoluble | Based on polarity |

| Toluene | Likely insoluble | Based on polarity |

| Hexane | Insoluble | Based on polarity |

Quantitative Solubility Data

A comprehensive literature search did not yield specific quantitative solubility data for this compound in a broad range of organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Isopropanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents using the isothermal shake-flask method.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector), or another suitable analytical instrument (e.g., Gas Chromatography-Mass Spectrometry after derivatization, or quantitative Nuclear Magnetic Resonance).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a known volume of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solids.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solution by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

In-Depth Technical Guide on the Handling and Storage of 2-(Dimethylamino)acetaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 2-(Dimethylamino)acetaldehyde hydrochloride (CAS No. 125969-54-2). Adherence to these guidelines is crucial to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and use. Key data is summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀ClNO | --INVALID-LINK--[1] |

| Molecular Weight | 123.58 g/mol | --INVALID-LINK--[1][2] |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | ≥62.5 mg/mL in H₂O; Insoluble in DMSO and EtOH | --INVALID-LINK--[2] |

| Melting Point | Data not available | |

| Boiling Point | 87.5 ± 23.0 °C at 760 mmHg (for free base) | --INVALID-LINK--[3] |

Storage and Stability

Proper storage is critical to maintain the stability and purity of this compound. The compound is known to be moisture-sensitive.

Solid Form

For long-term storage of the solid compound, it is recommended to store it at 4°C in a tightly sealed container, away from moisture .[2] Some suppliers also recommend storage at -20°C under an inert atmosphere. To prevent degradation, the container should be securely sealed to minimize exposure to air and humidity.

Solutions

Stock solutions of this compound should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Recommended storage conditions for solutions are:

It is imperative to store solutions in tightly sealed containers to prevent evaporation and contamination.[2]

Safe Handling Protocols

Due to its chemical nature, this compound requires careful handling to minimize health risks and prevent contamination.

Engineering Controls

-

Work in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood is recommended.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact. Nitrile gloves offer good resistance to a variety of chemicals, but it is advisable to double-check compatibility with aliphatic aldehydes.[4][5][6] Butyl rubber gloves also provide good protection against aldehydes.[7] |

| Body Protection | A lab coat or other protective clothing. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when handled in a well-ventilated area or fume hood. If dust or aerosols are generated in an open environment, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the compound. |

Experimental Protocols

Protocol for Weighing and Reconstitution

Given the hygroscopic nature of this compound, the following protocol is recommended for accurate weighing and preparation of stock solutions:

-

Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

-

Weighing:

-

Perform all weighing operations in a chemical fume hood.

-

Use a calibrated analytical balance.

-

To minimize exposure to air, weigh the desired amount of the compound quickly and efficiently.

-

Close the container tightly immediately after dispensing the material.

-

-

Reconstitution:

-

Add the weighed solid to a volumetric flask.

-

Add a portion of the desired solvent (e.g., sterile water) and gently swirl to dissolve the solid. Sonication or gentle warming (up to 60°C) can be used to aid dissolution.[2]

-

Once the solid is completely dissolved, add the remaining solvent to reach the final volume.

-

Mix the solution thoroughly by inverting the flask several times.

-

-

Aliquoting and Storage:

-

If the entire stock solution will not be used immediately, aliquot it into smaller, single-use, sterile vials.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and storage conditions.

-

Store the aliquots at the recommended temperature (-20°C or -80°C).[2]

-

Incompatibilities and Disposal

Incompatible Materials

To prevent hazardous reactions, avoid contact of this compound with the following:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Amines[8]

Disposal

All waste containing this compound should be treated as hazardous chemical waste.

-

Solid Waste: Collect solid waste in a clearly labeled, sealed container.

-

Liquid Waste: Collect liquid waste, including unused solutions and rinsates, in a designated, labeled hazardous waste container. Do not pour down the drain.[8][9]

-

Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.[9]

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and regulations.

Logical Workflows

The following diagrams illustrate the key decision-making and procedural workflows for handling and storing this compound.

Caption: Workflow for Handling and Preparing Solutions.

Caption: Decision-Making Workflow for Storage.

References

- 1. This compound | C4H10ClNO | CID 13908802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-(Dimethylamino)acetaldehyde | CAS#:52334-92-6 | Chemsrc [chemsrc.com]

- 4. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]

- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 6. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. benchchem.com [benchchem.com]

Navigating the Lability of 2-(Dimethylamino)acetaldehyde Hydrochloride: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)acetaldehyde hydrochloride is a valuable bifunctional reagent employed in the synthesis of various organic molecules, notably as a precursor for muscarine analogues.[1][2][3][4] As with many reactive small molecules, understanding its stability and degradation profile is paramount for ensuring the integrity of experimental outcomes, the purity of synthesized products, and the reliability of research data. This in-depth technical guide provides a comprehensive overview of the known stability characteristics of this compound, inferred degradation pathways based on its chemical nature, and recommended protocols for its handling, storage, and stability assessment.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 125969-54-2 | [5][6] |

| Molecular Formula | C4H10ClNO | [5][6] |

| Molecular Weight | 123.58 g/mol | [5][6] |

| Solubility | Soluble in water (≥25.1 mg/mL); Insoluble in DMSO and EtOH. | [5][6] |

| Appearance | Solid (Physical appearance not consistently specified by suppliers) |

Stability Profile and Recommended Storage

Table 1: Recommended Storage Conditions and Stability

| Form | Storage Temperature | Recommended Duration | Special Considerations |

| Solid | -20°C | Not specified, but long-term storage is implied. | Store in a tightly sealed container, protected from moisture.[7][8] |

| 4°C | Not specified, for shorter-term storage. | Must be in a sealed container, away from moisture.[7] | |

| Aqueous Solution | -80°C | Up to 6 months | Use of freshly prepared solutions is highly recommended.[7][8] |

| -20°C | Up to 1 month | Solutions are not recommended for long-term storage; use promptly.[5][7][8] |

It is critical to note that aqueous solutions of this compound are not recommended for long-term storage.[5] If an aqueous stock solution is prepared, it should be sterilized by filtration through a 0.22 μm filter before use and used as quickly as possible.[7][8]

Potential Degradation Pathways

The chemical structure of 2-(Dimethylamino)acetaldehyde, containing both a reactive aldehyde and a tertiary amine, predisposes it to several degradation pathways. Primary aminoaldehydes are known to be highly reactive and prone to self-condensation.[9] While the tertiary amine in 2-(dimethylamino)acetaldehyde prevents direct Schiff base formation with itself, other degradation mechanisms are likely.

-

Aldol Condensation and Polymerization: Aldehydes can undergo self-condensation reactions, particularly under basic or acidic conditions, to form aldols, which can then dehydrate. This can lead to the formation of dimers, trimers, and eventually polymers, appearing as discoloration or insoluble matter.

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-(dimethylamino)acetic acid. This can be accelerated by the presence of oxygen, transition metals, and light.

-

Hofmann Elimination (β-elimination): Although likely requiring elevated temperatures and/or a strong base, the quaternary ammonium salt (if formed) could undergo elimination to yield vinylamine (which would quickly tautomerize to an imine and hydrolyze) and trimethylamine. However, under typical storage conditions, this is a less probable pathway.

Caption: Potential degradation pathways for 2-(Dimethylamino)acetaldehyde.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to definitively establish the degradation pathways and develop a stability-indicating analytical method.[1][10][11]

Forced Degradation Study Protocol

This protocol outlines the conditions for stressing this compound to induce degradation.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1M and 0.1M

-

Sodium hydroxide (NaOH), 1M and 0.1M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution

-

pH meter, heating block/oven, photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep at room temperature for 2 hours.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method: HPLC-UV

Due to the lack of a strong chromophore in 2-(Dimethylamino)acetaldehyde, derivatization is necessary for sensitive UV detection. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective method for quantifying aldehydes via HPLC-UV.[6][7][12]

Methodology:

-

Derivatization: Mix the sample (stressed or unstressed) with the DNPH reagent solution. Allow the reaction to proceed at room temperature or with gentle heating until the formation of the yellow-orange hydrazone is complete.[6]

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 360 nm.[12]

-

Injection Volume: 20 µL.

-

-

Quantification: Create a calibration curve using standards of this compound of known concentrations that have undergone the same derivatization process.[6]

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is spectrally pure from any co-eluting degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the parent compound and its degradants.

Conclusion

This compound is a reactive molecule requiring careful handling and storage to ensure its integrity. The primary stability concerns are its propensity for self-condensation and oxidation. For critical applications, it is imperative to store the compound in its solid form at or below -20°C, protected from moisture and light. Aqueous solutions should be prepared fresh and used promptly. For researchers developing processes that rely on this reagent, conducting a forced degradation study coupled with a validated stability-indicating HPLC method is a crucial step in ensuring the robustness and reproducibility of their work.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. benchchem.com [benchchem.com]

- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. acdlabs.com [acdlabs.com]

- 12. waters.com [waters.com]

physical and chemical characteristics of 2-(Dimethylamino)acetaldehyde hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(Dimethylamino)acetaldehyde hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's properties, applications, and relevant experimental insights, presented through structured data, detailed methodologies, and visual diagrams to facilitate understanding and application.

Core Chemical and Physical Characteristics

This compound is a key intermediate in the synthesis of various biologically active molecules. Its hydrochloride salt form generally offers improved water solubility and stability compared to the free base.[1][2]

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | [3] |

| Molecular Weight | 123.58 g/mol | [3] |

| CAS Number | 125969-54-2 | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | 99.71% (HPLC) | [4] |

| Melting Point | Not available in the searched literature. | |

| Boiling Point (of free base) | 87.5 ± 23.0 °C at 760 mmHg | [5] |

| Solubility | Water: ≥25.1 mg/mL; 62.5 mg/mL (with ultrasonic and warming to 60°C) PBS: 50 mg/mL (with ultrasonic) DMSO: Insoluble Ethanol: Insoluble | [6] |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

-

Solid Form: Store at 4°C in a sealed container, protected from moisture.[6]

-

In Solvent: For long-term storage, solutions should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) in a sealed container, away from moisture. It is recommended to use freshly prepared solutions promptly.[7] For aqueous stock solutions, filtration and sterilization through a 0.22 μm filter before use is advised.[7]

Biological Activity and Applications

This compound is primarily utilized as a precursor in the synthesis of muscarine analogues.[1][5][7] Muscarine and its analogues are agonists of the muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a multitude of physiological processes.

Muscarinic Acetylcholine Receptor Signaling Pathway

The activation of muscarinic acetylcholine receptors by agonists initiates a cascade of intracellular signaling events. These pathways are crucial in mediating the effects of acetylcholine in the central and peripheral nervous systems. The diagram below illustrates the general signaling pathway initiated by the activation of Gq-coupled muscarinic receptors.

Experimental Protocols

General Purification Workflow

A common method for purifying amino compounds involves their conversion to a salt, extraction to remove non-basic impurities, and subsequent regeneration of the purified free base or isolation of the salt. The following diagram illustrates a generalized workflow for the purification of an aminoaldehyde hydrochloride.

Analytical Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: A Certificate of Analysis for a batch of this compound indicates that its ¹H NMR spectrum is consistent with the expected structure.[4]

-

High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC. A purity of 99.71% has been reported for a commercially available sample.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the aldehyde functional group, derivatization may be employed prior to GC-MS analysis to enhance volatility and stability.[8][9]

Safety and Handling

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification

Based on available safety data for similar compounds, the following hazards may be associated with this chemical:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and cool place.

This guide consolidates the available technical information on this compound to support its use in research and development. For specific applications, further investigation and validation are recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C4H10ClNO | CID 13908802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2-(Dimethylamino)acetaldehyde | CAS#:52334-92-6 | Chemsrc [chemsrc.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(Dimethylamino)acetaldehyde Hydrochloride for Scientific Professionals

This technical guide provides an in-depth overview of 2-(Dimethylamino)acetaldehyde hydrochloride, a key reagent for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of muscarine analogues.

Core Molecular and Physical Properties

This compound is a white to off-white solid compound. The hydrochloride salt form enhances its water solubility and stability compared to the free base.[1] Key identifiers and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C4H10ClNO | [2] |

| Molecular Weight | 123.58 g/mol | [2] |

| IUPAC Name | 2-(dimethylamino)acetaldehyde;hydrochloride | [2] |

| CAS Number | 125969-54-2 | [2] |

| Appearance | White to off-white solid | |

| Purity (by HPLC) | ≥99% | |

| Solubility | Soluble in water | [1] |

Synthesis and Handling

General Synthesis Approach

The following diagram illustrates a logical workflow for the synthesis of 2-(Dimethylamino)acetaldehyde and its subsequent conversion to the hydrochloride salt.

References

Spectroscopic Profile of 2-(Dimethylamino)acetaldehyde Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Dimethylamino)acetaldehyde hydrochloride (CAS No: 125969-54-2). Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of expected Infrared (IR) and Mass Spectrometry (MS) characteristics. Detailed, generalized experimental protocols for these analytical techniques are also provided to facilitate laboratory work.

Chemical Structure and Properties

This compound is the salt form of the parent compound 2-(Dimethylamino)acetaldehyde. The hydrochloride salt exhibits enhanced water solubility and stability, making it suitable for various research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 125969-54-2 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would likely be acquired in a deuterated solvent such as deuterium oxide (D₂O) due to the compound's solubility. The presence of the acidic proton on the nitrogen (from the hydrochloride) can lead to peak broadening and its chemical shift may vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₂-N | ~2.9 | Singlet | 6H |

| N-CH₂ | ~3.5 | Doublet | 2H |

| CHO | ~9.6 | Triplet | 1H |

| N-H⁺ | Variable | Broad Singlet | 1H |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| (CH₃)₂-N | ~45 |

| N-CH₂ | ~60 |

| CHO | ~195 |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of solid this compound is expected to exhibit characteristic absorption bands.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium salt) | 3000-2700 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2950-2850 | Medium |

| C=O Stretch (Aldehyde) | 1740-1720 | Strong |

| C-N Stretch | 1250-1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would typically show the mass of the protonated free base [M+H]⁺.

Table 5: Expected Mass Spectrometry Data for 2-(Dimethylamino)acetaldehyde

| Ion | Expected m/z |

| [C₄H₉NO + H]⁺ | 88.07 |

The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, CH₂O, or cleavage of the C-C and C-N bonds.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum to obtain a transmittance or absorbance plot.

-

FTIR Spectroscopy (KBr Pellet) Workflow

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of 2-(Dimethylamino)acetaldehyde.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile, water)

-

Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

-

-

Infusion:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

-

Spectrum Acquisition:

-

Set the mass spectrometer to positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

If fragmentation is induced (e.g., in MS/MS), analyze the fragment ions to aid in structure confirmation.

-

Mass Spectrometry (ESI) Logical Flow

The Discovery and Synthesis of Muscarine: A Technical Guide

This guide provides a comprehensive overview of the discovery, history, and synthesis of muscarine, a pivotal molecule in the study of the autonomic nervous system. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical synthesis, experimental protocols, and the signaling pathways it modulates.

Discovery and Historical Context

The journey of muscarine research began in the 19th century, marking a significant milestone in pharmacology.

-

1869: German chemists Oswald Schmiedeberg and Richard Koppe first isolated muscarine from the fly agaric mushroom, Amanita muscaria.[1][2] Their work identified muscarine as the first-ever studied parasympathomimetic substance, capable of profoundly activating the peripheral parasympathetic nervous system.[1] The name "muscarine" is derived from the mushroom's name.[2]

-

Early Toxicological Studies: Initial investigations revealed that muscarine ingestion leads to a suite of symptoms now known as "muscarinic syndrome." These include increased salivation, sweating, and lacrimation, along with miosis (pupil constriction), blurred vision, bronchoconstriction, bradycardia (slowed heart rate), abdominal cramping, and diarrhea.[2] In severe cases, poisoning can result in circulatory collapse and death.[2]

-

1957: The precise three-dimensional chemical structure of muscarine remained unknown for many decades. It was not until 1957 that Franz Jellinek and his colleagues successfully determined the structure of muscarine chloride using X-ray diffraction analysis.[1][2] This discovery was a critical breakthrough, enabling a deeper understanding of its mechanism of action and paving the way for the development of synthetic analogs. The absolute configuration of the naturally occurring and most active enantiomer, L-(+)-muscarine, was established as (2S, 4R, 5S).[2]

The Synthesis of Muscarine

The unique stereochemistry of muscarine has made it a challenging and attractive target for synthetic chemists. Several synthetic routes have been developed, with a focus on achieving high stereoselectivity.

Enantioselective Synthesis from S-(−)-Ethyl Lactate (Chan and Li, 1992)

One of the most efficient syntheses of (+)-muscarine was reported by Chan and Li in 1992.[1] This method utilizes the chiral pool approach, starting from the readily available S-(−)-ethyl lactate.

Key Steps:

-

Protection: S-(−)-ethyl lactate is converted to its 2,6-dichlorobenzyl ether.[1]

-

Reduction: The ester is reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL).[1]

-

Allylation: Treatment of the crude aldehyde with allyl bromide and zinc powder in an aqueous solution of ammonium chloride yields a mixture of anti and syn homoallylic alcohols.[1]

-

Iodocyclization: The desired anti isomer is treated with iodine in acetonitrile at 0 °C to induce cyclization, forming the tetrahydrofuran ring.[1]

-

Quaternization: The final step involves treatment with excess trimethylamine in ethanol to yield (+)-muscarine.[1]

Synthesis of all Eight Stereoisomers

A significant achievement in muscarine synthesis has been the preparation of all eight possible stereoisomers. This allows for a detailed investigation of the structure-activity relationship at muscarinic receptors. One successful strategy also starts from both enantiomers of lactic esters and employs a SnCl4-catalyzed addition of allyltrimethylsilane to O-protected lactic aldehydes, followed by an iodocyclization process.[3] This approach has been shown to produce the final derivatives with an enantiomeric excess higher than 98%.[3]

Enantioselective Synthesis from (R)-O-Benzylglycidol

Another concise enantioselective synthesis of (+)-muscarine has been established starting from (R)-O-benzylglycidol, highlighting the versatility of chiral epoxides in natural product synthesis.[4]

Quantitative Data

The biological activity of muscarine is highly dependent on its stereochemistry. The naturally occurring (+)-muscarine is the most potent of the eight stereoisomers.[3]

| Stereoisomer | Receptor Subtype | Binding Affinity (Ki) | Potency (EC50/pD2) | Eudismic Ratio (vs. (-)-1) |

| (+)-Muscarine ((+)-1) | M1 | - | - | - |

| M2 | 37- to 44-fold higher affinity than for M1 or M3 | Highly Active | 324 (atria), 331 (ileum) | |

| M3 | - | - | - | |

| (-)-Muscarine ((-)-1) | M2 | >100-fold lower potency than (+)-1 | Low Activity | - |

| Other 6 stereoisomers | M1, M2, M3 | Low Affinity | Low Activity | - |

Data compiled from a study on the synthesis and pharmacological investigation of stereoisomeric muscarines.[3] The eudismic ratio represents the ratio of the potency of the more active enantiomer to the less active one.

Experimental Protocols

A variety of experimental techniques have been crucial in the study of muscarine, from its isolation to the characterization of its biological activity.

Isolation and Quantification of Muscarine from Fungi

Modern methods for the analysis of muscarine in fungal samples rely on advanced analytical techniques.[2]

Methodology:

-

Sample Preparation: Mushroom samples are flash-frozen in liquid nitrogen and ground into a fine powder.[5]

-

Extraction: The powdered sample is extracted with a methanol:water (4:1) solution.[5]

-

Centrifugation: The suspension is centrifuged to remove particulate matter.[5]

-

Analysis: The supernatant is analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for the detection and quantification of muscarine.[2][6]

Muscarinic Receptor Binding Assays

Radioligand binding assays are essential for determining the binding affinities of compounds to different muscarinic receptor subtypes.[2]

Methodology:

-

Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype are prepared.[7]

-

Incubation: The membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., a muscarine stereoisomer).[2][7]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.[2][7]

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[2][7]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[7] The data is then used to calculate the binding affinity (Ki) of the test compound.

Isolated Organ Bath for Functional Assays (Straub's Method)

Classic bioassays using isolated organs, such as the frog heart, were fundamental in the early pharmacological characterization of muscarine.[2]

Methodology:

-

Animal Preparation: A frog is pithed to destroy the central nervous system, and the heart is exposed.[2]

-

Cannulation: A cannula is inserted into the ventricle of the heart to allow for perfusion with a physiological salt solution (Ringer's solution).[2]

-

Recording: The contractions of the heart are recorded to establish a baseline.

-

Drug Administration: Known concentrations of muscarine are added to the perfusion fluid.[2]

-

Observation: The effects of muscarine on the rate and force of heart contractions are recorded. A dose-dependent decrease in these parameters is characteristic of muscarinic agonism.[2]

Muscarinic Signaling Pathways

Muscarine exerts its effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[1][8] There are five subtypes of mAChRs (M1-M5), which couple to different G-protein families and activate distinct downstream signaling cascades.[8][9]

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[8][9] Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.[9]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[8][9] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and inhibition of neuronal activity.[11]

Visualizations

Historical Timeline of Muscarine Research

Caption: Key milestones in the discovery and structural elucidation of muscarine.

Generalized Synthetic Workflow for Muscarine

Caption: A generalized workflow for the enantioselective synthesis of muscarine.

Muscarinic Acetylcholine Receptor Signaling Pathways

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

References

- 1. Muscarine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and pharmacological investigation of stereoisomeric muscarines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A concise enantioselective synthesis of (+)-muscarine from (R)-O-benzylglycidol [(R)-benzyloxymethyloxirane] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Evolution of the Toxins Muscarine and Psilocybin in a Family of Mushroom-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of the Toxins Muscarine and Psilocybin in a Family of Mushroom-Forming Fungi | PLOS One [journals.plos.org]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of muscarinic agonists from 2-(Dimethylamino)acetaldehyde hydrochloride

Application Notes and Protocols for the Synthesis of Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals

A hypothetical application of 2-(Dimethylamino)acetaldehyde hydrochloride in the synthesis of a muscarinic agonist scaffold is also presented to illustrate its potential utility as a building block.

Hypothetical Synthetic Application of this compound

This compound can serve as a reactive precursor for the introduction of a dimethylaminomethyl moiety, a structural feature present in some pharmacologically active compounds. A potential synthetic transformation is the reductive amination of a ketone with this compound to form a vicinal amino alcohol, a common pharmacophore in medicinal chemistry.

Workflow for Hypothetical Reductive Amination

Figure 1: Hypothetical workflow for utilizing this compound.

I. Synthesis of Aceclidine

Aceclidine is a muscarinic agonist used in the treatment of glaucoma.[4] Its synthesis is a relatively straightforward process involving the acetylation of 3-quinuclidinol. The precursor, 3-quinuclidinone, can be synthesized via a Dieckmann condensation.[3][5]

Experimental Protocol: Synthesis of Aceclidine from 3-Quinuclidinone

Step 1: Reduction of 3-Quinuclidinone to (RS)-3-Quinuclidinol

-

To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour.

-

Stir the reaction mixture for 4 hours at 30-35°C. Monitor the reaction completion by gas chromatography (GC).

-

Extract the reaction mixture with chloroform (3 x 50 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude (RS)-3-quinuclidinol.

-

Purify the crude product by recrystallization from acetone to obtain a white crystalline solid.

Step 2: Acetylation of (RS)-3-Quinuclidinol to Aceclidine [6]

-

Dissolve (RS)-3-Quinuclidinol in a suitable solvent such as toluene.

-

Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude aceclidine by distillation or chromatography to obtain the final product.

Synthetic Workflow for Aceclidine

Figure 2: Synthetic workflow for the preparation of Aceclidine.

II. Synthesis of Cevimeline

Cevimeline is a muscarinic agonist primarily used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome.[7] The synthesis of cevimeline typically starts from quinuclidin-3-one.[8][9]

Experimental Protocol: Synthesis of Cevimeline Hydrochloride[9][10]

Step 1: Epoxidation of Quinuclidin-3-one

-

In a suitable reaction vessel, react quinuclidin-3-one with trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) to form the corresponding epoxide.

Step 2: Ring Opening of the Epoxide

-

Open the epoxide ring by reacting it with hydrogen sulfide (H2S) in an aqueous solution of sodium hydroxide to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine.

Step 3: Cyclization to form the Spiro-oxathiolane Ring

-

Cyclize the intermediate from Step 2 with acetaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to afford a mixture of cis and trans diastereomers of 2-methylspiro(1,3-oxathiolane-5,3')quinuclidine.

Step 4: Isomer Separation and Salt Formation

-

Separate the desired cis-isomer (cevimeline) from the trans-isomer by fractional recrystallization from acetone or by preparative chromatography.

-

Treat the isolated cevimeline with hydrochloric acid to form cevimeline hydrochloride.

Synthetic Workflow for Cevimeline

Figure 3: Synthetic workflow for the preparation of Cevimeline.

III. Synthesis of Pilocarpine

Pilocarpine is a naturally occurring alkaloid used to treat glaucoma and dry mouth.[10][11] Several synthetic routes have been developed, with a notable one starting from furan-2-carboxylic acid.[12]

Experimental Protocol: Synthesis of (±)-Pilocarpine[13][14][15]

Step 1: Synthesis of Dehydro-homopilopic acid

-

Start with furan-2-carboxylic acid and perform a series of reactions including esterification and hydrogenation to obtain the key intermediate, dehydro-homopilopic acid.

Step 2: Formation of Weinreb Amide

-

React dehydro-homopilopic acid with N-methylmorpholine, isobutyl chloroformate, and N,O-dimethylhydroxylamine hydrochloride to yield the corresponding Weinreb amide.[12]

Step 3: Reduction to Aldehyde

-

Reduce the Weinreb amide with a suitable reducing agent like lithium aluminum hydride (LiAlH4) to form the aldehyde.[12]

Step 4: Imidazole Ring Formation

-

React the aldehyde with methylamine and p-tosylmethylisocyanide (TosMic) in the presence of triethylamine to construct the 1-methylimidazole ring, yielding pilocarpine.[12]

Synthetic Workflow for Pilocarpine

Figure 4: Synthetic workflow for the preparation of Pilocarpine.

Quantitative Data of Muscarinic Agonists